Glycidyl Palmitate-d5

Overview

Description

Glycidyl Palmitate-d5 is a deuterium-labeled derivative of Glycidyl Palmitate. It is a stable isotope-labeled compound, where five hydrogen atoms are replaced with deuterium. This compound is primarily used in scientific research as a tracer for quantitation during drug development processes due to its stable isotopic nature .

Mechanism of Action

Target of Action

Glycidyl Palmitate-d5 is a deuterium-labeled derivative of Glycidyl Palmitate It’s known that glycidyl palmitate and its derivatives are used in the food industry, particularly in the processing of palm oil .

Mode of Action

It’s known that glycidyl palmitate and its derivatives interact with their targets through a process of hydrogenation and fractionation . This process leads to the reduction of 3-MCPD esters and glycidyl esters in palm oil .

Biochemical Pathways

It’s known that the hydrogenation and fractionation process, which involves glycidyl palmitate and its derivatives, impacts the levels of 3-mcpd esters and glycidyl esters in palm oil . These esters are transformed into non-carcinogenic and non-genotoxic products by hydrogenolysis and deoxygenation reactions .

Pharmacokinetics

It’s known that stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .

Result of Action

It’s known that the hydrogenation and fractionation process involving glycidyl palmitate and its derivatives leads to the reduction of 3-mcpd esters and glycidyl esters in palm oil . These esters are transformed into non-carcinogenic and non-genotoxic products .

Action Environment

It’s known that the hydrogenation and fractionation process, which involves glycidyl palmitate and its derivatives, is influenced by the type of nickel catalyst used .

Biochemical Analysis

Biochemical Properties

Glycidyl Palmitate-d5 plays a significant role in biochemical reactions, particularly in the study of lipid metabolism. It interacts with several enzymes, including lipases and esterases, which catalyze the hydrolysis of ester bonds. These interactions are crucial for understanding the metabolic fate of this compound in biological systems. Additionally, this compound can interact with proteins involved in lipid transport and storage, such as fatty acid-binding proteins and lipoproteins. These interactions help elucidate the mechanisms of lipid transport and distribution in cells .

Cellular Effects

This compound has been shown to influence various cellular processes. It affects cell signaling pathways by modulating the activity of key signaling molecules, such as protein kinase C and mitogen-activated protein kinases. These pathways are involved in regulating cell growth, differentiation, and apoptosis. This compound also impacts gene expression by altering the transcriptional activity of genes involved in lipid metabolism and inflammatory responses. Furthermore, this compound affects cellular metabolism by influencing the uptake and utilization of fatty acids, thereby altering energy production and storage .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with various biomolecules. It can act as a substrate for enzymes such as lipases, leading to the formation of glycidol and palmitic acid. This compound can also inhibit or activate specific enzymes, thereby modulating their activity. For example, it has been shown to inhibit the activity of certain esterases, which can affect the hydrolysis of other ester-containing compounds. Additionally, this compound can influence gene expression by binding to transcription factors and altering their activity, leading to changes in the expression of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability of this compound is influenced by factors such as temperature, pH, and the presence of other chemicals. Over time, this compound can undergo degradation, leading to the formation of glycidol and palmitic acid. Long-term studies have shown that this compound can have sustained effects on cellular function, including alterations in lipid metabolism and gene expression. These effects can be observed in both in vitro and in vivo studies, providing valuable insights into the long-term impact of this compound on biological systems .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can enhance lipid metabolism and improve energy production. At high doses, this compound can have toxic effects, including liver and kidney damage. These adverse effects are likely due to the accumulation of glycidol and palmitic acid, which can disrupt cellular function and induce oxidative stress. Threshold effects have been observed, indicating that there is a specific dosage range within which this compound exerts its beneficial effects without causing toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways, including the β-oxidation of fatty acids and the synthesis of triglycerides. It interacts with enzymes such as acyl-CoA synthetase and carnitine palmitoyltransferase, which are involved in the activation and transport of fatty acids into the mitochondria for β-oxidation. This compound can also affect the levels of metabolites such as acetyl-CoA and malonyl-CoA, which are key intermediates in fatty acid metabolism. These interactions provide insights into the metabolic fate of this compound and its role in lipid metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed by various transporters and binding proteins. It can interact with fatty acid transport proteins and lipoproteins, which facilitate its uptake and distribution in different tissues. This compound can also accumulate in specific cellular compartments, such as lipid droplets and mitochondria, where it exerts its effects on lipid metabolism and energy production. These interactions are crucial for understanding the transport and distribution of this compound in biological systems .

Subcellular Localization

This compound is localized in various subcellular compartments, including the endoplasmic reticulum, mitochondria, and lipid droplets. Its localization is influenced by targeting signals and post-translational modifications, which direct it to specific compartments. In the endoplasmic reticulum, this compound can be involved in the synthesis and modification of lipids. In mitochondria, it can influence energy production by modulating the β-oxidation of fatty acids. In lipid droplets, this compound can affect lipid storage and mobilization. These subcellular localizations are essential for understanding the functional roles of this compound in cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: Glycidyl Palmitate-d5 is synthesized by the esterification of palmitic acid with glycidol, where the glycidol is deuterium-labeled. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid under controlled temperature conditions to facilitate the esterification process .

Industrial Production Methods: In industrial settings, the production of this compound involves high-temperature processing of fat-containing matrices, particularly during the deodorization step of the refining process. This method ensures the incorporation of deuterium into the glycidol moiety, resulting in the formation of this compound .

Chemical Reactions Analysis

Types of Reactions: Glycidyl Palmitate-d5 undergoes various chemical reactions, including:

Oxidation: The epoxide ring in this compound can be oxidized to form diols.

Reduction: The compound can be reduced to form glyceryl esters.

Substitution: The epoxide ring can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or peracids under acidic or basic conditions.

Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Nucleophiles such as amines, thiols, or alcohols under mild to moderate temperature conditions.

Major Products Formed:

Diols: Formed from the oxidation of the epoxide ring.

Glyceryl Esters: Resulting from the reduction of this compound.

Substituted Derivatives: Formed from nucleophilic substitution reactions.

Scientific Research Applications

Glycidyl Palmitate-d5 is extensively used in various scientific research fields, including:

Chemistry: As a stable isotope-labeled compound, it is used in mass spectrometry for the quantitation of glycidyl esters in complex mixtures.

Biology: Utilized in metabolic studies to trace the incorporation and metabolism of glycidyl esters in biological systems.

Medicine: Employed in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of glycidyl esters.

Comparison with Similar Compounds

Glycidyl Palmitate: The non-deuterated form of Glycidyl Palmitate-d5.

Glycidyl Stearate: Another glycidyl ester with a stearic acid moiety.

Glycidyl Oleate: A glycidyl ester with an oleic acid moiety.

Uniqueness: this compound is unique due to its deuterium labeling, which provides enhanced stability and allows for precise quantitation in analytical studies. This makes it particularly valuable in research applications where accurate measurement of glycidyl esters is critical .

Biological Activity

Glycidyl Palmitate-d5 (CAS Number: 7501-44-2) is a stable isotope-labeled derivative of glycidyl palmitate, primarily used in analytical chemistry and biological research. Its unique isotopic labeling enables precise tracking and quantification in various biological and environmental studies. This article explores the biological activity of this compound, including its potential health risks, analytical applications, and relevant case studies.

This compound is characterized by the following properties:

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₃₆O₃ |

| Molecular Weight | 312.487 g/mol |

| Density | 0.938 g/cm³ |

| Boiling Point | 396.3 °C at 760 mmHg |

| Melting Point | 41-42 °C |

| Flash Point | 152.4 °C |

These properties make this compound suitable for various applications, particularly in food safety and environmental monitoring.

Health Risks

Glycidyl esters, including this compound, have been associated with potential health risks due to their ability to release glycidol during digestion. Glycidol is classified as a genotoxic carcinogen (IARC Group 2A), raising concerns about its impact on human health and safety . The primary toxicological concerns include:

- Carcinogenicity : Glycidol has been linked to cancer development in animal studies.

- Kidney Damage : Some studies indicate that glycidyl esters may adversely affect kidney function.

- Reproductive Effects : There is evidence suggesting potential antifertility effects associated with exposure to glycidyl esters .

Analytical Applications

This compound serves as a high-purity reference material in food and environmental analysis. Its use is crucial for:

- Calibration of Analytical Instruments : Laboratories utilize it to ensure accuracy in measuring glycidyl esters in food products.

- Compliance with Regulatory Standards : It helps laboratories meet strict regulatory limits imposed by health authorities on glycidyl ester levels in food .

Case Studies

Several studies have highlighted the biological activity and implications of this compound:

-

Monitoring in Food Products :

A study conducted by the Joint Research Centre (JRC) assessed the presence of glycidyl esters in various food matrices. The findings indicated that glycidyl esters are prevalent in palm oil and other processed foods, necessitating rigorous monitoring to protect public health . -

Toxicological Evaluations :

Research comparing the toxicological effects of different glycidyl esters revealed that the release of free glycidol during digestion poses significant health risks. The study emphasized the need for further investigation into the metabolic pathways of glycidyl esters . -

Environmental Impact Studies :

Environmental analyses using this compound have shown its utility in assessing contamination levels in soil and water sources. Continuous monitoring is essential to evaluate the ecological risks associated with these compounds .

Properties

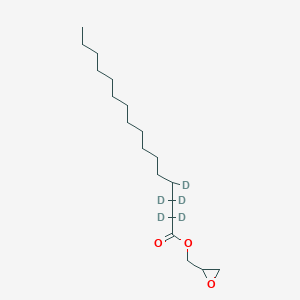

IUPAC Name |

oxiran-2-ylmethyl 2,2,3,3,4-pentadeuteriohexadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H36O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19(20)22-17-18-16-21-18/h18H,2-17H2,1H3/i13D,14D2,15D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYVUJPJYTYQNGJ-OHSHDQBZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC1CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C(CCCCCCCCCCCC)C([2H])([2H])C([2H])([2H])C(=O)OCC1CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H36O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.